1H-Tetrazole

描述

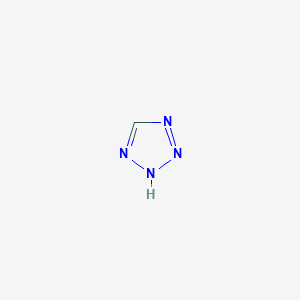

Structure

3D Structure

属性

IUPAC Name |

2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2N4/c1-2-4-5-3-1/h1H,(H,2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJUGUADJHNHALS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2N4 | |

| Record name | 1H-TETRAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075280 | |

| Record name | 1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1H-tetrazole is an odorless white to light-yellow crystalline powder. Mp:1 55-157 °C. When heated to decomposition it emits toxic oxides of nitrogen fumes. Can explode if exposed to shock or heat from friction or fire. The primary hazard is from blast effect where the entire load can explode instantaneously and not from flying projectiles and fragments. | |

| Record name | 1H-TETRAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

288-94-8, 100043-29-6 | |

| Record name | 1H-TETRAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26000 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1H-Tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Tetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Tetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100043296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Tetrazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D34J7PAT68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies for 1h Tetrazole and Derivatives

Refined [3+2] Cycloaddition Reactions for 1H-Tetrazole Synthesis

The [3+2] cycloaddition of nitriles with azides is the most conventional and widely employed method for constructing the 5-substituted this compound ring system. thieme-connect.com This reaction involves the formal addition of a 1,3-dipole (azide) to a dipolarophile (nitrile). Historically, this method often required harsh conditions, such as the use of the highly toxic and explosive hydrazoic acid. thieme-connect.com To circumvent these issues, significant efforts have been directed towards the development of safer and more efficient protocols, primarily through the use of various catalysts that activate the nitrile substrate, facilitating the cycloaddition with a safer azide (B81097) source, typically sodium azide. thieme-connect.comtandfonline.com

Nitrile-Azide Cycloaddition with Enhanced Catalytic Systems

The evolution of catalysis for the nitrile-azide cycloaddition has led to the exploration of a diverse array of catalytic systems. These range from homogeneous Lewis acids and metal complexes to heterogeneous catalysts, including various nanostructured materials. thieme-connect.com The primary goal of these catalysts is to enhance the electrophilicity of the nitrile carbon, thereby accelerating the rate-determining cycloaddition step under milder reaction conditions. The move towards heterogeneous catalysts is particularly noteworthy, as they offer practical advantages such as simplified product separation, catalyst recovery, and recyclability, aligning with the principles of green chemistry. thieme-connect.comdergipark.org.tr

The application of nanocatalysts in organic synthesis has gained considerable traction, and the synthesis of 1H-tetrazoles is no exception. The high surface-area-to-volume ratio and unique electronic properties of nanomaterials make them highly effective catalysts. dergipark.org.tr A variety of nanocatalysts have been successfully employed for the synthesis of 5-substituted 1H-tetrazoles, demonstrating improved yields, shorter reaction times, and enhanced reusability compared to their bulk counterparts. thieme-connect.comdergipark.org.tr

Several types of nanocatalysts have been reported, including:

Metal Oxide Nanoparticles: Nanocrystalline zinc oxide (ZnO) and copper ferrite (B1171679) (CuFe2O4) nanoparticles have proven to be efficient heterogeneous catalysts. thieme-connect.comdergipark.org.tr For instance, nanocrystalline ZnO effectively catalyzes the reaction between various nitriles and sodium azide. dergipark.org.trtandfonline.com

Supported Nanoparticles: Silver nanoparticles (Ag NPs) supported on sodium borosilicate glass have been used as a heterogeneous catalyst for the solvent-free synthesis of 1-substituted 1H-1,2,3,4-tetrazoles. acs.org Similarly, platinum nanoparticles supported on reduced graphene oxide (Pt NPs@rGO) have been shown to be highly efficient and reusable for the synthesis of 5-substituted 1H-tetrazoles. dergipark.org.trdergipark.org.tr

Composite Nanocatalysts: A nano ZnO/Co3O4 composite has been reported as a novel heterogeneous catalyst, affording good to excellent yields of 5-substituted 1H-tetrazoles. rsc.org Another example is the use of nano-TiCl4·SiO2 as a solid Lewis acid catalyst, which is recoverable and can be reused multiple times without significant loss of activity. thieme-connect.comajol.info

The following table summarizes the performance of various nanocatalysts in the synthesis of 5-substituted 1H-tetrazoles.

| Catalyst | Substrate Scope | Reaction Conditions | Yield (%) | Reusability |

| Nickel Zirconium Phosphate (NiZrP) | Alkanenitriles, benzonitriles, heteroarenecarbonitriles | DMSO, 120 °C | High | Up to 5 cycles |

| Nano-TiCl4·SiO2 | Aryl, heteroaryl, and benzyl (B1604629) cyanides | DMF, reflux, 2 h | Good | Up to 3 times |

| Cu(II)-immobilized on Fe3O4@SiO2@L-histidine | Various nitriles | PEG | 70–98 | High |

| Monodisperse Pt NPs@rGO | Benzonitriles | Not specified | 87–99 | Up to 6 times |

This table is generated based on available data and is for illustrative purposes. thieme-connect.comdergipark.org.tr

Lewis acids play a crucial role in activating the nitrile group towards nucleophilic attack by the azide ion. organic-chemistry.org By coordinating to the nitrogen atom of the nitrile, the Lewis acid increases the electrophilicity of the carbon atom, thereby facilitating the cycloaddition. A wide range of Lewis acids have been investigated as catalysts for this transformation.

Initially, stoichiometric amounts of strong Lewis acids were used, but the focus has shifted towards catalytic amounts of milder and more environmentally benign Lewis acids. thieme-connect.comtandfonline.com Examples of Lewis acid catalysts include:

Metal Halides: Indium(III) chloride (InCl3) has been used for the synthesis of 5-substituted this compound derivatives from oximes and sodium azide, offering advantages like low catalyst loading and mild reaction conditions. organic-chemistry.org

Metal Triflates: Ytterbium(III) triflate (Yb(OTf)3) has been employed to catalyze the reaction between amines, triethyl orthoformate, and sodium azide to produce 1-substituted 1H-1,2,3,4-tetrazoles. tandfonline.com

Antimony Trioxide (Sb2O3): This has been reported as an effective and economically viable Lewis acid catalyst for the [2+3] cycloaddition of a wide variety of organic nitriles with sodium azide. tandfonline.comtandfonline.com

Heterogeneous Lewis Acids: The development of solid Lewis acid catalysts, such as nano-TiCl4.SiO2, combines the benefits of Lewis acid catalysis with the advantages of heterogeneous systems. ajol.info This catalyst was found to be highly efficient for the preparation of 5-substituted this compound derivatives. ajol.info

The table below provides examples of Lewis acid-catalyzed synthesis of 5-substituted 1H-tetrazoles.

| Catalyst | Reaction | Conditions | Yield |

| Sb2O3 | Benzonitrile (B105546) + NaN3 | 120–130 °C | Good |

| InCl3 | Oximes + NaN3 | Not specified | Good to excellent |

| Nano-TiCl4.SiO2 | Benzonitrile + NaN3 | DMF, reflux, 2 h | Good |

This table is for illustrative purposes and based on reported findings. organic-chemistry.orgtandfonline.com

Copper complexes have emerged as versatile and efficient catalysts for the synthesis of 1H-tetrazoles. The catalytic activity of copper(II) complexes is often attributed to their ability to coordinate with the nitrile, thereby activating it for the cycloaddition reaction. Both homogeneous and heterogeneous copper(II) catalysts have been developed.

Recent research has focused on the design of novel copper(II) complexes with specific ligands to enhance their catalytic performance and stability. Examples include:

Schiff Base Complexes: A novel nanomagnetic tetra-azamacrocyclic Schiff base complex of copper(II), [Fe3O4@TAM-Schiff-base-Cu(II)], has been synthesized and used as a catalyst for the click synthesis of 5-substituted-1H-tetrazoles in a green medium (PEG-400). nih.gov Another study prepared a bis-Schiff-base copper(II) complex by modifying Fe3O4 with acetylacetone (B45752) functionalities, which also efficiently catalyzed the click condensation of aryl nitriles with sodium azide. rsc.orgrsc.org

Immobilized Copper(II): Copper(II) ions have been immobilized on various supports, such as aminated epichlorohydrin (B41342) activated silica (B1680970) (CAES) and chitosan (B1678972), to create recyclable heterogeneous catalysts. sci-hub.sedergipark.org.tr For instance, Cu(II) immobilized on Fe3O4@SiO2@L-histidine has been used for the synthesis of 5-substituted 1H-tetrazoles with high yields. thieme-connect.com

Homogeneous Complexes: Benzoylhydrazine-based Schiff base-ligated copper(II) complexes have been found to be good homogeneous catalysts for the synthesis of a wide range of 5-substituted 1H-tetrazoles at low catalyst loading. researchgate.net

The following table presents data on the use of Copper(II) complex catalysts.

| Catalyst | Reaction | Conditions | Yield (%) |

| [Fe3O4@TAM-Schiff-base-Cu(II)] | Aryl nitrile + NaN3 | PEG-400, 120 °C | High |

| [Fe3O4@Sil-Schiff-base-Cu(II)] | Aryl nitrile + NaN3 | PEG-400, 120 °C | High |

| Cu(II) on Fe3O4@SiO2@L-histidine | Various nitriles + NaN3 | PEG | 70–98 |

This table is based on data from cited research articles. thieme-connect.comnih.govrsc.orgrsc.org

Zinc-based catalysts have a long history in the synthesis of 1H-tetrazoles, with early work by Sharpless and co-workers demonstrating the effectiveness of zinc salts in promoting the reaction of nitriles with sodium azide in water. organic-chemistry.orggrowingscience.com This approach offered a safer alternative to the use of hydrazoic acid. Since then, a variety of zinc-based catalysts, both homogeneous and heterogeneous, have been developed.

Notable examples of zinc-based catalytic systems include:

Simple Zinc Salts: Zinc(II) bromide (ZnBr2) and zinc(II) acetate (B1210297) dihydrate (Zn(OAc)2·2H2O) are effective and inexpensive catalysts. thieme-connect.comgrowingscience.com

Heterogeneous Zinc Catalysts: To improve reusability and ease of separation, heterogeneous zinc catalysts have been developed. These include nanocrystalline ZnO, zinc hydroxyapatite (B223615) (ZnHAP), and Zn/Al hydrotalcite. thieme-connect.comtandfonline.comrsc.orgresearchgate.net Zinc hydroxyapatite, for example, has been shown to be an effective heterogeneous catalyst for the (2+3)-cycloaddition of sodium azide with nitriles, and it can be recovered and reused for several cycles with consistent activity. tandfonline.com

Zinc(II) Triflate (Zn(OTf)2): This has been used in a versatile one-pot synthesis of 1,5-disubstituted tetrazoles from alkenes, NBS, nitriles, and TMSN3. organic-chemistry.org

The table below highlights the performance of different zinc-based catalysts.

| Catalyst | Reaction | Conditions | Yield |

| Zn salts | Nitriles + NaN3 | Water | Broad scope |

| Zinc hydroxyapatite (ZnHAP) | Nitriles + NaN3 | DMF, 120–130 °C | Moderate to good |

| Zn/Al hydrotalcite | Nitriles + NaN3 | EtOH, reflux | High to quantitative |

| Zn(OAc)2·2H2O | Aldehydes + Hydroxylamine (B1172632) + NaN3 | Toluene, reflux | 5–94% |

Data compiled from various research articles. tandfonline.comorganic-chemistry.orggrowingscience.comresearchgate.net

Heteropolyacids (HPAs) are a class of proton Brønsted acids with unique properties, such as high thermal stability and low volatility, making them attractive as catalysts. They have been successfully applied to the synthesis of 5-substituted 1H-tetrazoles.

A notable example is the use of H3PW12O40 as a catalyst for the reaction of nitriles with [bmim]N3 (1-butyl-3-methylimidazolium azide) under solvent-free conditions. thieme-connect.comdergipark.org.tr This method provides a green synthesis route, affording 5-alkyl- and 5-aryl-1H-tetrazoles in high yields (89–97%). dergipark.org.tr The reaction proceeds efficiently at 120 °C, and the use of an ionic liquid as the azide source under solvent-free conditions further enhances the environmental friendliness of the protocol. thieme-connect.comdergipark.org.trresearchgate.net

| Catalyst | Reactants | Conditions | Yield (%) |

| H3PW12O40 | Nitriles + [bmim]N3 | Solvent-free, 120 °C, 5–12 h | 89–97 |

This table is based on reported research findings. dergipark.org.tr

Zinc-Based Catalysis

Multicomponent Reactions (MCRs) for this compound Scaffolds

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries. In the context of this compound synthesis, MCRs have emerged as a highly effective strategy for creating substituted tetrazole scaffolds.

The Ugi-azide reaction is a prominent MCR for the synthesis of 1,5-disubstituted-1H-tetrazoles. scielo.org.mxscielo.org.mxnih.gov This reaction is a variation of the classic Ugi four-component reaction (Ugi-4CR), where hydrazoic acid (or a source like trimethylsilyl (B98337) azide, TMSN₃) replaces the carboxylic acid component. beilstein-journals.orgmdpi.com The reaction typically involves an aldehyde, an amine, an isocyanide, and an azide source. nih.gov

The mechanism of the Ugi-azide reaction begins with the condensation of an amine and an aldehyde to form an imine. scielo.org.mxscielo.org.mx The imine is then protonated by hydrazoic acid to generate an iminium ion. scielo.org.mxscielo.org.mx Subsequently, the isocyanide undergoes a nucleophilic α-addition to the iminium ion, forming a nitrilium ion intermediate. scielo.org.mxscielo.org.mx This intermediate is then attacked by the azide anion. The resulting adduct undergoes a 1,5-dipolar electrocyclization to yield the final 1,5-disubstituted-1H-tetrazole product. scielo.org.mxscielo.org.mx

Researchers have successfully synthesized series of novel 1,5-disubstituted-1H-tetrazoles with moderate to good yields using the Ugi-azide process under mild, catalyst-free conditions. scielo.org.mxscielo.org.mx The versatility of this reaction allows for the incorporation of a wide range of substituents by varying the starting materials, making it a valuable tool for creating libraries of tetrazole derivatives. scielo.org.mxscielo.org.mx For instance, the use of amino acid-derived isocyano amides, TMSN₃, oxo-components, and primary or secondary amines can surprisingly lead to the formation of two different constitutional isomeric Ugi products. rsc.org

The Ugi-azide reaction has also been integrated with other transformations in a one-pot fashion to generate more complex heterocyclic systems containing the tetrazole moiety. beilstein-journals.orgbeilstein-archives.org An example is the combination of the Ugi-azide reaction with an intramolecular Heck reaction to synthesize tetrazolyl-1,2,3,4-tetrahydroisoquinoline scaffolds. beilstein-journals.orgbeilstein-archives.org

Table 1: Examples of Ugi-Azide Reactions for 1,5-Disubstituted-1H-Tetrazole Synthesis

| Aldehyde | Amine | Isocyanide | Azide Source | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Bromobenzaldehyde | Allylamine hydrochloride | tert-Butyl isocyanide | TMSN₃ | Methanol (B129727) | 40 °C, 24 h | 92 | beilstein-journals.org |

| Aryl-ethanamine derivatives | Various aldehydes | Various isocyanides | TMSN₃ | Methanol | Room temp. | 70-94 | scielo.org.mx |

| Heptaldehyde | Cyclohexylamine | Various isocyanides | TMSN₃ | Solvent-free | Ultrasound | 39-55 | mdpi.com |

| 3-Formylchromone | Benzylamine | Cyclohexyl isocyanide | TMSN₃ | Isopropanol | Room temp. | 46 | mdpi.com |

The Passerini reaction is another significant multicomponent reaction, typically involving an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce α-acyloxy amides. wikipedia.org A variation of this reaction, the Passerini-tetrazole reaction (PT-3CR), has been developed for the synthesis of tetrazole derivatives. researchgate.net

In this three-component reaction, an aldehyde or ketone, an isocyanide, and trimethylsilyl azide (TMSN₃) are reacted, often in a mixture of methanol and water. researchgate.net The use of sonication has been shown to accelerate the reaction rate and lead to good to excellent yields. researchgate.net This method is applicable to a broad range of aldehydes, ketones, and isocyanides. researchgate.net

The proposed mechanism for the Passerini reaction can be either concerted or ionic, depending on the solvent. wikipedia.org In nonpolar, aprotic solvents, a concerted mechanism is favored, involving a trimolecular reaction. wikipedia.orgnih.gov In polar solvents, an ionic mechanism is more likely, where the carbonyl is first protonated. wikipedia.org The Passerini reaction is known to be sensitive to the steric hindrance of the substrates, with aldehydes generally giving better yields than ketones. nih.gov

Table 2: Passerini-Type Reaction for Tetrazole Synthesis

| Carbonyl Component | Isocyanide | Azide Source | Solvent | Conditions | Key Feature | Reference |

|---|---|---|---|---|---|---|

| Aldehydes/Ketones | Various | TMSN₃ | Methanol:Water (1:1) | Sonication | High yields, accelerated rate | researchgate.net |

Ugi-Azide Reactions

Solvent-Free and Water-Mediated Methodologies for this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Solvent-free and water-mediated reactions are at the forefront of this movement.

Solvent-Free Synthesis: Solvent-free, or neat, reaction conditions offer several advantages, including reduced waste, lower costs, and often, shorter reaction times. Several methods for synthesizing this compound derivatives have been adapted to be performed without a solvent.

For instance, an efficient procedure for preparing 1-substituted-1H-1,2,3,4-tetrazoles involves a three-component condensation of an amine, triethyl orthoformate, and trimethylsilyl azide using ferric chloride (FeCl₃) as a catalyst under solvent-free conditions, resulting in excellent yields. scirp.org Another approach utilizes a recyclable, natural natrolite zeolite catalyst for the reaction of primary amines, triethyl orthoformate, and sodium azide, also under solvent-free conditions. rsc.org Additionally, silver nanoparticles supported on sodium borosilicate glass have been used as a heterogeneous catalyst for the solvent-free synthesis of 1-substituted 1H-tetrazoles from various aryl amines, sodium azide, and triethyl orthoformate. acs.orgnih.gov

Microwave irradiation has also been successfully combined with solvent-free conditions. A notable example is the [2+3] cycloaddition of thiourea (B124793) and sodium azide in the presence of a Cu(I) salt and Cs₂CO₃ base under microwave irradiation to produce 5-substituted-1H-tetrazoles. aip.orgaip.org

Water-Mediated Synthesis: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of 5-substituted 1H-tetrazoles has been achieved in water using zinc salts as catalysts for the reaction between various nitriles and sodium azide. organic-chemistry.orgacs.org This method is applicable to a wide range of substrates, including aromatic, alkyl, and vinyl nitriles. acs.org

Furthermore, a one-pot, three-component methodology using cysteine as a catalyst in water has been developed for the synthesis of 5-substituted 1H-tetrazoles from aldehydes, hydroxylamine hydrochloride, and sodium azide at room temperature. clockss.org

Microwave-Assisted Synthesis of this compound Derivatives

Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates, improve yields, and enhance product purity compared to conventional heating methods. dergipark.org.tr This technology has been successfully applied to the synthesis of various this compound derivatives.

One of the challenges in synthesizing 5-substituted 1H-tetrazoles from unreactive nitriles is the long reaction times. organic-chemistry.orgdergipark.org.tr Microwave irradiation has been shown to significantly shorten these reaction times. organic-chemistry.orgdergipark.org.tr For example, the conversion of nitriles to 5-substituted 1H-tetrazoles in DMF can be accelerated using microwaves. organic-chemistry.org

Microwave heating has been employed in the [3+2] Huisgen cycloaddition of various nitriles and sodium azide, using a heterogeneous Cu(II)-based catalyst, to produce 5-substituted 1H-tetrazoles in high yields within minutes. lew.ro Similarly, Pd/Co nanoparticles have been utilized as a catalyst in the microwave-assisted synthesis of 1H-tetrazoles from different nitriles, also achieving very high yields. lew.ro

The synthesis of more complex tetrazole-containing systems has also benefited from microwave assistance. For example, 5-[4-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenyl]-1H-tetrazole derivatives have been synthesized using microwave irradiation. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Tetrazole Derivative

| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conventional Heating | Acetic Acid | - | Hours | Moderate | researchgate.net |

| Microwave Irradiation | Acetic Acid | - | Minutes | High | researchgate.net |

| Conventional Heating | Cu(II) catalyst | N-Methyl-2-pyrrolidone | - | - | lew.ro |

| Microwave Irradiation | Cu(II) catalyst | N-Methyl-2-pyrrolidone | 3-30 min | High | lew.ro |

Alternative and Emerging Synthetic Routes to 1H-Tetrazoles

The reaction of isocyanides with hydrazoic acid or its silylated form, trimethylsilyl azide, represents a fundamental and versatile route to 1-substituted 1H-tetrazoles. researchgate.netnih.gov This [2+3] cycloaddition reaction is quite general, accommodating both aliphatic and aromatic isocyanides, and offers a broader substrate scope compared to the corresponding nitrile cycloaddition. nih.gov The in situ generation of a wide variety of isocyanides from their corresponding formamides further enhances the utility of this method. nih.gov

A library of 1-substituted-1H-tetrazoles has been efficiently synthesized by reacting N-substituted 2-isocyanoacetamides with trimethylsilyl azide in a methanol-water co-solvent system at room temperature. nih.gov This approach is particularly advantageous as the final products often precipitate from the reaction mixture, simplifying purification. nih.gov

Tetrazole Formation from Carbonyl, Amine, Amide, and Oxime Functions

The synthesis of tetrazoles from various functional groups like carbonyls, amines, amides, and oximes offers versatile pathways to this important heterocyclic scaffold. researchgate.net One-pot, three-component reactions are particularly noteworthy for their efficiency. For instance, 5-substituted this compound derivatives can be synthesized from aldehydes, hydroxylamine, and an azide source like [bmim]N₃. organic-chemistry.org Similarly, various oximes can be converted to 5-substituted 1H-tetrazoles using sodium azide in the presence of a Lewis acid catalyst such as indium(III) chloride. organic-chemistry.org This method is advantageous due to the low catalyst loading and mild reaction conditions. organic-chemistry.org

The conversion of carbonyl compounds to tetrazoles often proceeds via an in situ generated nitrile. researchgate.net A metal-free, one-pot protocol allows for the synthesis of 1-H-tetrazole and 1-Me-tetrazole derivatives from aldehydes using ammonium (B1175870) azide, with the reaction proceeding through an intermediate nitrile. researchgate.net Another approach involves the reaction of amides with activating agents that also serve as an azide source, such as diphenyl phosphorazidate, to form 1,5-disubstituted and 5-substituted 1H-tetrazoles. organic-chemistry.org This method avoids the use of highly toxic or explosive reagents. organic-chemistry.org

The synthesis of 1-substituted 1H-1,2,3,4-tetrazoles can be achieved from primary amines, triethyl orthoformate, and sodium azide, often catalyzed by a Lewis acid like Yb(OTf)₃. organic-chemistry.org The use of amidines and guanidines as starting materials in the presence of the diazotizing reagent FSO₂N₃ provides a rapid route to tetrazole derivatives in an aqueous environment. organic-chemistry.org

Table 1: Synthesis of Tetrazoles from Various Functional Groups

| Starting Material | Reagents | Product | Key Features | Reference(s) |

| Aldehydes | Hydroxylamine, [bmim]N₃ | 5-substituted 1H-tetrazoles | One-pot, three-component reaction | organic-chemistry.org |

| Oximes | Sodium azide, InCl₃ | 5-substituted 1H-tetrazoles | Inexpensive catalyst, mild conditions | organic-chemistry.org |

| Aldehydes | Ammonium azide | 1-H-tetrazole and 1-Me-tetrazole derivatives | Metal-free, one-pot, in situ nitrile formation | researchgate.net |

| Amides | Diphenyl phosphorazidate | 1,5-disubstituted and 5-substituted 1H-tetrazoles | Avoids toxic/explosive reagents | organic-chemistry.org |

| Amines | Triethyl orthoformate, Sodium azide, Yb(OTf)₃ | 1-substituted 1H-1,2,3,4-tetrazoles | Good yields | organic-chemistry.org |

| Amidines/Guanidines | FSO₂N₃ | Tetrazole derivatives | Rapid, aqueous environment | organic-chemistry.org |

Schmidt Reaction for Fused Tetrazole Systems

The Schmidt reaction provides a valuable, albeit less common, method for synthesizing fused tetrazole systems directly from cyclic ketones. nih.gov While the reaction of ketones with hydrazoic acid typically yields amides or lactams, specific conditions can favor the formation of a tetrazole ring. nih.govstackexchange.com This transformation is believed to proceed through the formation of an azidohydrin intermediate, which can then undergo one of two pathways. nih.gov The use of nonaqueous conditions and the presence of concentrated mineral acids or Lewis acids can promote the pathway leading to tetrazole formation. nih.gov

A significant advancement in this area is the use of trimethylsilyl azide (TMSN₃) as a less hazardous substitute for hydrazoic acid. beilstein-journals.org This modification, coupled with a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), allows for a practical and high-yielding synthesis of fused tetrazoles from steroidal ketones and enones. nih.gov For instance, this methodology has been successfully applied to the synthesis of bile acid-fused tetrazoles, with acetonitrile (B52724) (ACN) being the optimal solvent for ketone substrates and dichloromethane (B109758) (DCM) for enones. nih.gov This approach often results in high yields of the desired tetrazole products without the formation of lactam byproducts. nih.gov The formation of tetrazoles as a byproduct in Schmidt reactions is more likely when high concentrations of hydrazoic acid are present, which can quench the initially formed nitrilium ion. researchgate.net

Late-Stage Functionalization Strategies

Late-stage functionalization is a critical strategy in medicinal chemistry for the diversification of complex molecules and active pharmaceutical ingredients (APIs). researchgate.netnih.gov Ruthenium-catalyzed C-H activation has emerged as a powerful tool for this purpose, enabling the introduction of N-aryl triazoles and tetrazoles into bioactive compounds. researchgate.netnih.govresearchgate.net This method utilizes cost-efficient ruthenium catalysts and a mild base, such as potassium acetate (KOAc), to facilitate the C-H arylation of various scaffolds with easily accessible dibenzothiophenium salts. researchgate.netnih.gov

This strategy allows for the direct modification of existing drug molecules, potentially enhancing their biological activity. researchgate.netnih.gov The ability to control site selectivity, switching from the typical ortho-C-H activation to remote meta-C-H activation, further expands the utility of this approach for the programmed functionalization of complex structures. acs.org Additionally, manganese-catalyzed C-H azidation using an organic photocatalyst and an electrical current has been shown to be effective for the late-stage functionalization of bioactive molecules like precursors to adapalene (B1666599) and ibuprofen (B1674241) derivatives. beilstein-journals.org

Utilizing Novel Tetrazole Aldehydes as Building Blocks

A novel and complementary approach to traditional tetrazole synthesis involves the use of diversely protected, unprecedented tetrazole aldehydes as building blocks. bohrium.combeilstein-journals.org This strategy facilitates the incorporation of the tetrazole moiety into various molecules through multicomponent reactions (MCRs), which are widely used in drug discovery. bohrium.combeilstein-journals.org

These innovative tetrazole building blocks can be efficiently synthesized via a Passerini three-component reaction (PT-3CR) using cost-effective and readily available materials. bohrium.com The resulting α-hydroxymethyltetrazole precursors can then be oxidized to the corresponding aldehydes. beilstein-journals.org These tetrazole aldehydes have demonstrated broad substrate tolerance, reacting smoothly with various aliphatic and aromatic groups to yield the desired products in moderate to excellent yields. beilstein-journals.org This building block approach provides a unique method for creating diverse, complex, and drug-like molecules containing the tetrazole scaffold, meeting the growing demand for novel compound libraries that are challenging to synthesize through other means. bohrium.combeilstein-journals.org

Green Chemistry Principles in this compound Synthesis.researchgate.netbeilstein-journals.orgjchr.orgrsc.orgrsc.orgjchr.org

The application of green chemistry principles to the synthesis of this compound and its derivatives is a significant area of research, aiming to develop more environmentally benign and sustainable processes. researchgate.netbeilstein-journals.orgjchr.orgrsc.orgrsc.orgjchr.org This involves the use of eco-friendly catalysts and sustainable solvents to minimize waste and avoid hazardous reagents.

Eco-Friendly Catalytic Systems.researchgate.netjchr.orgrsc.orgrsc.org

A wide range of environmentally friendly catalytic systems have been developed for tetrazole synthesis. researchgate.netjchr.orgrsc.orgrsc.org These often involve heterogeneous catalysts that can be easily separated from the reaction mixture and reused, a key principle of green chemistry. rsc.org

Nanomaterial-based catalysts have shown particular promise due to their high surface area-to-volume ratio and high catalytic efficiency. rsc.orgnih.gov Examples include:

Copper(II) complexes: Used in the [3+2] cycloaddition of sodium azide to nitriles, these catalysts operate under mild conditions and reduce the risks associated with traditional methods. jchr.orgjchr.org Copper sulfate (B86663) pentahydrate (CSPH) has been identified as a superior catalyst in this regard. jchr.org

Magnetic nanoparticles: Catalysts such as magnetite-chitin (Fe₃O₄@chitin) and others functionalized with ligands like adenine (B156593) or supported on materials like carbon nanotubes offer high efficiency, easy separation using an external magnet, and reusability, often under solvent-free conditions. rsc.orgamerigoscientific.com

Supported metal nanoparticles: Palladium-arginine complexes immobilized on boehmite nanoparticles (Pd-Arg@boehmite) and silver nanoparticles supported on sodium borosilicate glass (ASBN) are examples of green catalysts with excellent substrate compatibility and reusability. rsc.orgamerigoscientific.comacs.org

Mesoporous silica-based catalysts: Materials like MCM-41 functionalized with copper or other metals provide a high-performance, reusable catalytic system. bohrium.com

Zeolites: Natural zeolites like Natrolite have been employed as reusable heterogeneous catalysts for the synthesis of 1-substituted tetrazoles under solvent-free conditions. rsc.org

Metal oxides: Zinc oxide (ZnO) nanoparticles, sometimes mixed with other metal oxides to enhance acidity, have been used for efficient tetrazole synthesis. amerigoscientific.com

Table 2: Examples of Eco-Friendly Catalysts in Tetrazole Synthesis

| Catalyst | Type | Key Advantages | Reference(s) |

| Copper(II) complexes | Homogeneous/Heterogeneous | Mild conditions, improved safety | jchr.orgjchr.org |

| Fe₃O₄-based nanoparticles | Heterogeneous (Magnetic) | High efficiency, easy separation, reusability, solvent-free conditions | rsc.orgamerigoscientific.com |

| Pd-Arg@boehmite | Heterogeneous | Green catalyst, high substrate compatibility, reusability | rsc.orgamerigoscientific.com |

| Ag/sodium borosilicate | Heterogeneous | Environmentally benign preparation, reusability | acs.org |

| Cu-MCM-41 | Heterogeneous (Mesoporous) | High performance, reusability | bohrium.com |

| Natrolite zeolite | Heterogeneous | Natural, reusable, solvent-free conditions | rsc.org |

| ZnO nanoparticles | Heterogeneous | Cost-effective, recyclable | amerigoscientific.com |

| SiO₂–H₃BO₃ | Heterogeneous | Air and water stable, reusable, solvent-free conditions | rsc.org |

Sustainable Solvent Selection.researchgate.netbeilstein-journals.orgrsc.org

The choice of solvent is a critical aspect of green chemistry. Traditional solvents like dimethylformamide (DMF) are often used in tetrazole synthesis but are considered non-green due to their toxicity and environmental persistence. jchr.org Therefore, a significant focus has been on replacing them with more sustainable alternatives.

Water is an ideal green solvent, and methods have been developed for tetrazole synthesis that proceed readily in aqueous media, such as the zinc-catalyzed reaction of nitriles with sodium azide. organic-chemistry.org Other green solvents that have been successfully employed include polyethylene (B3416737) glycol 400 (PEG-400) and dimethyl sulfoxide (B87167) (DMSO), which is used in a one-pot protocol with a copper sulfate pentahydrate catalyst. researchgate.netjchr.orgjchr.org

Solvent-free reaction conditions represent an even greener approach, completely eliminating solvent-related waste and hazards. rsc.orgrsc.org Many of the eco-friendly catalytic systems, such as those based on magnetic nanoparticles and zeolites, are effective under solvent-free conditions. rsc.orgrsc.orgamerigoscientific.com For example, a silica-boric acid catalyst (SiO₂–H₃BO₃) has been shown to be highly efficient for the synthesis of 1-substituted-1H-tetrazole derivatives under solvent-free conditions at 90 °C. rsc.org

Process Optimization for Environmental Benignity

The growing emphasis on sustainable chemical manufacturing has spurred significant research into process optimization for the environmentally benign synthesis of this compound and its derivatives. These efforts are centered on the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies include the development of recyclable catalysts, the use of eco-friendly solvents, and the implementation of energy-efficient reaction conditions.

Recent advancements have focused on replacing traditional, often hazardous, reagents and catalysts with more sustainable alternatives. For instance, the use of heterogeneous catalysts is a cornerstone of green synthesis protocols, as they can be easily separated from the reaction mixture and reused over multiple cycles, reducing waste and cost. nih.govmdpi.com Similarly, the substitution of toxic organic solvents with greener alternatives like water, polyethylene glycol (PEG), or ionic liquids has been a major area of investigation. nih.govresearchgate.netconicet.gov.arajgreenchem.comacs.org

Catalyst and Solvent Systems for Green Synthesis

The [3+2] cycloaddition reaction of nitriles with an azide source is the most common route to 5-substituted 1H-tetrazoles. Process optimization for this reaction has heavily involved the design of novel catalytic systems that function under mild and environmentally friendly conditions.

Research has demonstrated the efficacy of various nanocatalysts, which offer high surface-area-to-volume ratios and can be easily modified for specific reactions. nih.gov For example, a magnetic nanocatalyst, Fe₃O₄@l-lysine-Pd(0), has been successfully used for the [3+2] cycloaddition of aryl nitriles with sodium azide in water, a green solvent. nih.gov This system allows for easy catalyst recovery using an external magnet and has shown good reusability. nih.gov Another approach involves a sulfonic acid-functionalized carbon catalyst derived from glycerol, which effectively catalyzes the reaction in dimethylformamide (DMF) and can be reused for up to five cycles without significant loss of activity. ajgreenchem.com

The choice of solvent is critical for the environmental impact of a synthetic process. Studies have systematically compared different solvents to identify the most effective and benign options. Polyethylene glycol (PEG-400) has emerged as a promising green solvent, facilitating high yields and allowing for the reuse of the catalytic system. nih.govresearchgate.net Water-based systems, promoted by zinc salts like ZnBr₂, have also greatly simplified the synthesis and work-up procedures. conicet.gov.ar

The following table summarizes the findings from various studies on the optimization of reaction conditions for the synthesis of 5-substituted 1H-tetrazoles.

| Catalyst | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| SO₃H-carbon | Benzonitrile | DMF | 100 | 6 | 92 | ajgreenchem.com |

| Pd-SMTU@boehmite | Nitrile | PEG-400 | 120 | - | High | nih.gov |

| ZnBr₂ | 3-Thiocyanato indole (B1671886) | 2-Propanol/Water | - | 2 | 94 | conicet.gov.ar |

| β-Ni(OH)₂ NPs | Aldoxime | Water | Mild | - | High | acs.org |

| Fe₂O₃@cellulose@Mn | Malononitrile derivative | - | - | 0.05 (MW) | up to 98 | mdpi.com |

| Copper (II) complex | Nitrile | DMSO | Mild | - | High | jchr.orgjchr.org |

This table is interactive and allows for sorting and filtering of data.

Catalyst Recyclability and Efficiency

A key metric for a green process is the ability to recycle the catalyst without a significant drop in performance. This not only reduces waste but also improves the economic viability of the synthesis. Numerous studies have focused on quantifying the recyclability of their catalytic systems.

For instance, a novel magnetic carbon nanotube composite, AlFe₂O₄–MWCNT–TEA–Ni(ii), was developed for the synthesis of 5-substituted-1H-tetrazoles and could be recovered magnetically and reused for at least seven runs. researchgate.net Similarly, an Ag/Sodium Borosilicate Nanocomposite (ASBN) catalyst used for preparing 1-substituted 1H-tetrazoles was successfully reused for five cycles without a notable decrease in its catalytic activity. acs.org The SO₃H-carbon catalyst also demonstrated high stability, with only a minor drop in product yield after five consecutive uses. ajgreenchem.com

The following table details the reusability of various catalysts in the synthesis of tetrazole derivatives.

| Catalyst | Run 1 Yield (%) | Run 2 Yield (%) | Run 3 Yield (%) | Run 4 Yield (%) | Run 5 Yield (%) | Ref. |

| SO₃H-carbon | 92 | 91 | 90 | 89 | 89 | ajgreenchem.com |

| Ag/Sodium Borosilicate (ASBN) | High | High | High | High | High | acs.org |

| AlFe₂O₄–MWCNT–TEA–Ni(ii) | High | Recyclable for 7 runs with high activity | researchgate.net | |||

| Fe₂O₃@cellulose@Mn | High | Recyclable with high activity | mdpi.com |

This table is interactive and allows for sorting and filtering of data.

Alternative Energy Sources

In addition to optimizing chemical reagents, the use of alternative energy sources like microwave irradiation and ultrasound has been explored to create more efficient and environmentally friendly protocols. mdpi.comresearchgate.netrsc.org Microwave-assisted synthesis, in particular, often leads to dramatically reduced reaction times, lower energy consumption, and higher yields compared to conventional heating methods. mdpi.com A solvent and catalyst-free synthesis of 1-substituted 1H-1,2,3,4-tetrazoles was developed using ultrasound assistance, resulting in excellent yields and shorter reaction times. rsc.org The use of a Fe₂O₃@cellulose@Mn nanocomposite catalyst under microwave irradiation allowed for the synthesis of tetrazole derivatives in as little as three minutes with yields up to 98%. mdpi.com These methods represent a significant step towards more sustainable and scalable production of this compound and its derivatives.

Iii. Mechanistic Investigations of 1h Tetrazole Reactions

Elucidation of [3+2] Cycloaddition Mechanisms

The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) is the most fundamental and widely utilized method for synthesizing 5-substituted 1H-tetrazoles. rsc.orgnih.gov The mechanism of this transformation, however, is not straightforward and can vary depending on the nature of the reactants and the reaction conditions. acs.orgacs.org

The debate between a concerted and a stepwise mechanism for the [3+2] cycloaddition has been a central theme in mechanistic studies. acs.org

Concerted Mechanism: In a concerted [2+3] cycloaddition, the formation of the two new sigma bonds between the azide and the nitrile occurs simultaneously. acs.org This pathway is generally favored when organic azides are used as the dipole, particularly with highly activated nitriles. acs.org Quantum chemical calculations support a concerted [2+3] cycloaddition as the most probable pathway for the bimolecular addition of nonionic azides to nitriles. acs.org

Stepwise Mechanism: A stepwise pathway involves the initial nucleophilic attack of the azide on the nitrile carbon to form a linear imidoyl azide intermediate. This intermediate then undergoes cyclization to form the tetrazole ring. acs.orgnih.gov There has been considerable debate regarding a two-step anionic mechanism. acs.org For the reaction between azide salts and nitriles, density functional theory (DFT) calculations suggest a mechanism involving a nitrile activation step leading to an imidoyl azide, which subsequently cyclizes. acs.orgacs.org For nitriles with very strong electron-withdrawing groups, an intermediate can form, but the transition state for ring-closing is identical to the concerted [2+3] transition state, suggesting the pathways are essentially the same. acs.org

The reaction mechanism can be influenced by the specific azide species present. It is plausible that the mechanism differs for various azide species. researchgate.net

Activation of the nitrile group is a critical factor influencing the rate and efficiency of tetrazole synthesis. rsc.orgorganic-chemistry.org This activation enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide. thieme-connect.com

Several methods of nitrile activation have been explored:

Acid Catalysis: Brønsted or Lewis acids can activate the nitrile. organic-chemistry.org Protic acids, for instance, can protonate the nitrile nitrogen, increasing its reactivity. acs.org DFT calculations propose that when a proton is available, the reaction proceeds through an activated nitrile intermediate. acs.org

Metal Catalysis: Various metal catalysts, including zinc salts, copper(II) complexes, and cobalt(II) complexes, are effective in promoting tetrazole synthesis. researchgate.netorganic-chemistry.orgacs.orgnih.gov The metal center can coordinate to the nitrile group, thereby activating it for cycloaddition. rsc.orgacs.orgnih.gov For example, a proposed mechanism for a cobalt(II)-catalyzed reaction involves the initial coordination of the nitrile to the cobalt center. acs.orgnih.gov

Organocatalysis: Organocatalysts like L-proline can also activate nitriles. organic-chemistry.orgthieme-connect.com It is proposed that L-proline activates the nitrile through hydrogen bonding, which enhances the electrophilic character of the cyanide group and facilitates the cycloaddition. thieme-connect.com

The activation barriers for the reaction have been found to correlate strongly with the electron-withdrawing potential of the substituent on the nitrile. acs.orgnih.gov Aromatic nitriles with electron-withdrawing groups generally react faster than those with electron-donating groups. thieme-connect.com

The nature of the azide species significantly impacts the reaction mechanism and outcome.

Organic Azides: These typically react with highly activated nitriles through a concerted [2+3] cycloaddition mechanism, leading to regioselective formation of 1,5-disubstituted tetrazoles. acs.org

Azide Salts: The reaction of azide salts (e.g., sodium azide, ammonium (B1175870) azide) with nitriles is more complex. acs.org Studies have shown that protic ammonium salts of azide are effective, while tetraalkylammonium salts are not, suggesting that a proton is necessary to activate the nitrile. acs.org

Metal Azides: In metal-catalyzed reactions, the initial step can be the coordination of the azide to the metal center, forming a metal-azido intermediate. acs.orgnih.gov For instance, a cobalt(II) diazido intermediate has been isolated and shown to be catalytically active. acs.orgnih.gov The electronic properties of both the metal azide and the dipolarophile (the nitrile) can determine the reactivity in these cycloaddition reactions. rsc.org

Role of Nitrile Activation in Tetrazole Formation

Reaction Mechanisms of Tetrazole Derivatives in Various Transformations

Tetrazole derivatives can undergo a variety of transformations, with mechanisms often involving the unique electronic properties of the tetrazole ring.

Ugi-Azide Process: The synthesis of 1,5-disubstituted-1H-tetrazoles can be achieved through an Ugi-azide reaction. The proposed mechanism involves the condensation of an amine and an aldehyde to form an imine, which is then protonated by hydrazoic acid. Subsequent nucleophilic addition of an isocyanide produces a nitrilium ion, which is attacked by the azide anion. The resulting intermediate undergoes a 1,5-dipolar electrocyclization to yield the tetrazole ring. scielo.org.mx

Thermal Decomposition: The thermal decomposition of tetrazole derivatives can proceed through different pathways. One major pathway involves the elimination of a nitrogen molecule. For 2,5-disubstituted tetrazoles, this leads to the formation of a nitrilimine, while 1,5-disubstituted tetrazoles form a nitrene. Another pathway is the fragmentation of the ring to form azides. researchgate.net The specific mechanism can be temperature-dependent. researchgate.net

Reactions with Nitrocellulose: Studies on the interaction between 1H-tetrazole derivatives and nitrocellulose have shown that aminotetrazoles can influence the pyrolysis process. The imino form of aminotetrazoles is believed to play a significant role, reacting with decomposition products of nitrocellulose. rsc.org

Tautomerism and Isomerization Processes in this compound Chemistry

Tautomerism is a fundamental characteristic of the tetrazole ring system, significantly influencing its physical and chemical properties. nsc.rubohrium.com

The parent tetrazole exists as a mixture of two principal tautomers: this compound and 2H-tetrazole. wikipedia.org

The equilibrium between these two forms is highly sensitive to the surrounding environment. sci-hub.seuq.edu.au

Gas Phase: In the gas phase, the 2H-tetrazole tautomer is energetically favored and predominates. sci-hub.seuq.edu.auresearchgate.net

Solid State: In the crystalline solid state, the more polar this compound is the dominant species. nsc.ruwikipedia.orgresearchgate.net For example, X-ray diffraction studies of (tetrazol-5-yl)-acetic acid show that it exists exclusively as the 1H-tautomer in the solid state. aip.org

Solution: In solution, the equilibrium is dependent on the polarity of the solvent. sci-hub.seuq.edu.au In nonpolar solvents, both tautomers can exist in comparable amounts. sci-hub.seuq.edu.au However, in polar solvents with a high dielectric constant, the equilibrium shifts towards the more polar 1H-tautomer. sci-hub.seuq.edu.au

The interconversion between the 1H- and 2H-tautomers can occur through hydrogen shifts. The energy barrier for the isomerization of this compound to 2H-tetrazole via a rsc.orgorganic-chemistry.org hydrogen shift in the gas phase is substantial. sci-hub.seuq.edu.au However, in the presence of H-bonded complexes, the barriers for double hydrogen atom transfer are significantly lower, allowing for faster interconversion. nsc.ru

The table below summarizes the preferred tautomeric form of tetrazole in different environments.

| Environment | Dominant Tautomer |

| Gas Phase | 2H-Tetrazole |

| Solid State | This compound |

| Nonpolar Solution | 1H- and 2H-Tautomers in comparable amounts |

| Polar Solution | This compound |

Factors Influencing Tautomeric Distribution

The tautomeric equilibrium between this compound and 2H-tetrazole is a critical aspect of its chemistry, profoundly influenced by the surrounding environment and the nature of substituents attached to the ring. This equilibrium is a delicate balance between two isomers that, while structurally similar, possess distinct electronic properties. The 1H-tautomer is significantly more polar than the 2H-tautomer. rsc.orgsci-hub.se This difference in polarity is a key determinant of their relative stability in various media. The primary factors governing the tautomeric distribution are the phase (gas, solution, solid), the polarity of the solvent, and the electronic effects of substituents at the C5 position.

Effect of Phase and Solvent Polarity: In the gas phase, the 2H-tetrazole tautomer is energetically favored over the 1H-form. sci-hub.semdpi.com However, this preference is reversed in condensed phases. In the solid state, this compound is the predominant, and often exclusive, form observed, a preference attributed to favorable intermolecular interactions, such as hydrogen bonding, in the crystal lattice. mdpi.com

In solution, the tautomeric equilibrium is highly sensitive to the polarity of the solvent. rsc.org In non-polar solvents, the less polar 2H-tautomer is preferred, and the two forms may exist in comparable amounts as they are close in energy. rsc.orgsci-hub.se As the dielectric constant of the medium increases, the equilibrium shifts to favor the more polar 1H-tautomer. sci-hub.se This is because polar solvents can better stabilize the larger dipole moment of the 1H-form. For instance, in polar solvents like dimethyl sulfoxide (B87167) (DMSO), the 1H-tautomer is the dominant species. rsc.orgmdpi.com Theoretical calculations have quantified this shift, showing a significant change in the free energy of tautomerization from the gas phase to polar media. sci-hub.se

| Medium | Dielectric Constant (ε) | Calculated Free Energy Change (kJ/mol) for 1H → 2H | Favored Tautomer | Tautomer Dipole Moments (Debye) |

|---|---|---|---|---|

| Gas Phase | 1 | -7 | 2H-Tetrazole | This compound: ~5.6 D 2H-Tetrazole: ~2.4 D |

| Nonpolar Solution | 2 | 1 | Comparable amounts | |

| Polar Solution | 40 | 12 | This compound |

Data sourced from high-level ab initio molecular orbital calculations. sci-hub.se

Effect of Substituents: The electronic nature of a substituent at the C5-position of the tetrazole ring also exerts a significant influence on the tautomeric equilibrium. Computational studies have revealed a clear trend: electron-withdrawing groups (EWGs) tend to stabilize the 1H-tautomer, whereas electron-donating groups (EDGs) favor the 2H-form. rsc.org This effect can be rationalized by how the substituent's electronic properties interact with the electron distribution within the two tautomeric forms of the heterocyclic ring. scispace.com Despite this influence, some studies suggest that the relative thermodynamic stability between the 2H and 1H forms does not change dramatically with the nature of the substituent. researchgate.net However, for substituted pyrimidines undergoing an azido-tetrazole equilibrium, the effect is pronounced, with EWGs favoring the tetrazole form. rsc.org

Effect of Temperature: While solvent and substituents are the primary drivers of the tautomeric distribution at equilibrium, temperature can also play a role. However, the energy barrier for the direct, unimolecular mdpi.comcolab.ws hydrogen shift required for tautomerization in the gas phase is considerably high (calculated to be around 207 kJ/mol). sci-hub.seacs.org In condensed phases, this interconversion is often facilitated by intermolecular proton transfer mechanisms, such as through hydrogen-bonded dimers, which exhibit significantly lower activation barriers (around 18-28 kcal/mol or ~75-117 kJ/mol). acs.org This suggests that while thermal energy can influence the population of tautomers, the kinetic barrier to interconversion is a crucial factor.

Decomposition Mechanisms of this compound and its Energetic Derivatives

The thermal decomposition of this compound and its derivatives is a complex process central to their application as energetic materials. The high nitrogen content and large positive heat of formation of the tetrazole ring are responsible for the substantial energy release upon decomposition. icm.edu.pl The mechanism of this decomposition is not uniform; it is highly dependent on the substitution pattern of the tetrazole ring and the phase in which the decomposition occurs. dtic.milresearchgate.net

Thermal Decomposition Pathways

For unsubstituted tetrazole, the decomposition mechanism is intrinsically linked to the tautomeric equilibrium. The 1H and 2H tautomers decompose via distinct pathways. researchgate.netresearchgate.net Theoretical studies indicate that in the gas phase, the initial steps involve tautomeric interconversion, which can occur at a lower energy cost through bimolecular hydrogen-bonded complexes than through unimolecular shifts. acs.org Once formed, each tautomer follows a specific route:

This compound Pathway : The decomposition is characterized by the reversible formation of an azidoazomethine intermediate, which then eliminates a molecule of N₂ to produce a nitrene. researchgate.net

2H-Tetrazole Pathway : This tautomer undergoes a reversible ring-opening to form a diazo compound, which subsequently loses N₂ to generate a highly reactive nitrile imine. researchgate.net

For substituted tetrazoles, the position of the substituents dictates the decomposition route:

1,5-Disubstituted Tetrazoles : These compounds typically decompose through a pathway similar to the 1H-tautomer, involving ring opening to an azidoazomethine intermediate followed by N₂ extrusion to form a nitrene. researchgate.net

2,5-Disubstituted Tetrazoles : The decomposition of these derivatives preferentially proceeds via the elimination of N₂ to directly yield a nitrile imine. researchgate.net

Energetic derivatives, such as those linking two tetrazole rings, also exhibit specific decomposition behaviors. For molecules like 1,2-bis(1H-tetrazol-1-yl)ethane (1-DTE) and N,N-bis(1H-tetrazol-5-yl)amine (BTA), excited-state decomposition calculations show that the process is initiated by the opening of the tetrazole ring, typically at an N-N bond (N1-N2), followed by the release of N₂. aip.org The nature of the group linking the two rings can cause significant differences in the explosive behavior of the material. aip.org

Fragmentation Patterns and Energetic Release

Mass spectrometry provides valuable insight into the fragmentation of tetrazole derivatives, revealing patterns that often correlate with their thermal decomposition pathways. A common feature in the mass spectra of many 5-substituted 1H-tetrazoles is the characteristic loss of molecular nitrogen (N₂, 28 Da) or hydrazoic acid (HN₃, 43 Da). mdpi.comlifesciencesite.com The dominance of one pathway over the other can depend on the ionization conditions (e.g., positive vs. negative ion mode) and the structure of the compound. lifesciencesite.com

For example, in the positive-ion electrospray ionization tandem mass spectrometry of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole, the primary fragmentation is the loss of HN₃. lifesciencesite.com Conversely, in negative-ion mode, the characteristic loss is N₂. lifesciencesite.com The fragmentation of 5-vinyl-1H-tetrazole also shows elimination of HN₃ to yield a product ion with m/z 54, and at higher energies, the elimination of N₂ to give an ion at m/z 69. mdpi.com

| Compound | Ionization Mode | Primary Neutral Loss | Secondary Neutral Loss | Reference |

|---|---|---|---|---|

| 5-Vinyl-1H-tetrazole | ESI (+) | HN₃ (43 Da) | N₂ (28 Da) | mdpi.com |

| 5-[1-Aryl-1H-pyrrol-2-yl]-1H-tetrazole | ESI (+) | HN₃ (43 Da) | - | lifesciencesite.com |

| 5-[1-Aryl-1H-pyrrol-2-yl]-1H-tetrazole | ESI (-) | N₂ (28 Da) | - | lifesciencesite.com |

| 5-Allyloxy-1-aryl-tetrazoles | EI | N₂ (28 Da) | Allyl/Aryl radicals | nih.gov |

ESI: Electrospray Ionization, EI: Electron Impact.

The decomposition of tetrazoles is accompanied by a significant release of energy, which stems from their high positive enthalpies of formation. icm.edu.pl For example, 1,5-diamino-1H-tetrazole (DAT) has a decomposition enthalpy change of -850 kJ/mol. rsc.org The activation energy for decomposition is a key parameter for assessing thermal stability. For the parent tetrazole, the effective activation energy for thermolysis has been calculated to be around 36.2 kcal/mol (~151 kJ/mol). acs.org Catalysts can significantly lower this barrier; for instance, the activation energy for the cleavage of the tetrazole ring in dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate (TKX-50) was markedly reduced by the addition of ZnFe₂O₄. bibliotekanauki.pl

Influence of Functional Groups on Decomposition

Functional groups have a profound impact on the stability and decomposition mechanism of the tetrazole ring. icm.edu.pldtic.mil The electronic and steric properties of substituents, as well as their position on the ring, can either stabilize or destabilize the molecule and can direct the decomposition down a specific pathway.

Electronic Effects: The introduction of high-energy functional groups such as nitro (–NO₂) or dinitromethyl [–C(NO₂)₂] is a common strategy to enhance the energetic performance of tetrazole derivatives. However, these strong electron-withdrawing groups often decrease the thermal stability of the compound. rsc.org Conversely, forming salts by pairing a tetrazole cation or anion with a suitable counterion can significantly enhance thermal stability. icm.edu.pl For example, introducing hydrazino (–NHNH₂) groups can increase the heat of formation and the number of hydrogen bonds, which tends to increase density and lower sensitivity. icm.edu.pl Computational studies on 2,5-dimethyl-tetrazole showed that incorporating a non-conjugated positively charged functional group could dramatically lower the fragmentation barrier (by ~80 kJ/mol in the gas phase), while a negative charge had a smaller, opposite effect. anu.edu.au

| Compound | Bridge/Substituent Type | Decomposition Temperature (°C) | Calculated Ea (kcal/mol) | Key Finding |

|---|---|---|---|---|

| Tetrazole (Parent) | - | - | ~40 | Baseline for comparison. acs.org |

| 1,1'-Azobistetrazoles | 1,1'-Azo bridge | - | ~26-33 | Lower stability compared to parent tetrazole. acs.org |

| 5,5'-Azobistetrazoles | 5,5'-Azo bridge | - | Higher than 1,1'- | More stable than 1,1'-isomers due to higher N₂ elimination barrier. acs.org |

| N-(Pyrazolyl)tetrazoles | Pyrazolyl group | - | ~28-30 | Less stable than C-(pyrazolyl)tetrazole. researchgate.net |

| 1,5-Diamino-1H-tetrazole (DAT) | Amino groups at N1, C5 | ~197-267 | - | High thermal stability for an energetic material. rsc.org |

| Dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate (TKX-50) | Hydroxylammonium salt | ~245 | 170-190 kJ/mol | Catalyst (ZnFe₂O₄) significantly reduces the activation energy of ring cleavage. bibliotekanauki.pl |

Activation energies and decomposition temperatures can vary based on experimental/computational conditions.

Iv. Advanced Spectroscopic and Computational Characterization of 1h Tetrazole

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the synthesis and purity of 1H-tetrazole, as well as in probing its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound derivatives. In ¹H NMR, the chemical shift of the C-H proton of the tetrazole ring is characteristically observed in the downfield region, typically between 8.99 and 9.77 ppm. nih.gov For instance, in 1-(phenyl)-1H-tetrazole, the tetrazole proton appears as a singlet at 8.20 ppm. rsc.org The broadness of the N-H proton signal, such as the one observed at 17.45 ppm for 5-phenyl-1H-tetrazole, is also a key indicator. rsc.org

¹³C NMR spectroscopy provides further structural confirmation. The carbon atom of the tetrazole ring in 1-substituted 1H-tetrazoles typically resonates in the range of 140-150 ppm. For example, the tetrazole carbon in 1-(4-methylphenyl)-1H-tetrazole appears at 142.95 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1-Phenyl-1H-tetrazole rsc.org | CDCl₃ | 8.20 (s, 1H, tetrazole), 7.07-7.34 (m, 5H, Ar) | Not specified |

| 5-Phenyl-1H-tetrazole rsc.org | DMSO-d₆ | 17.45 (br, 1H, NH), 7.99 (d, 2H), 7.54 (t, 3H) | 155.93, 131.84, 129.78, 127.33, 124.63, 120.69 |

| 1-(4-Methylphenyl)-1H-tetrazole rsc.org | CDCl₃ | 8.17 (s, 1H, tetrazole), 6.94-6.96 (d, 2H), 7.11-7.13 (d, 2H), 2.34 (s, 3H) | 149.77, 142.95, 130.17, 129.63, 119.08, 20.79 |

| 1-Isopropyl-1H-tetrazole researchgate.net | CDCl₃ | 8.61 (s, 1H, H-a), 4.83 (m, 1H, H-d), 1.59 (d, 6H, H-e) | 140.67 (C-a), 52.05 (C-d), 22.62 (C-e) |

Data presented is illustrative and may vary based on experimental conditions.

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in this compound and its derivatives. The spectra of tetrazoles exhibit characteristic absorption bands. A notable feature is the N-H stretching vibration, which typically appears in the region of 3100-3400 cm⁻¹. rsc.orgresearchgate.net The C=N and N=N stretching vibrations of the tetrazole ring are also prominent, generally observed between 1600-1694 cm⁻¹ and 1390-1500 cm⁻¹, respectively. rsc.orgacademie-sciences.fr For example, in 1-(phenyl)-1H-tetrazole, a C=N stretch is observed at 1694 cm⁻¹. rsc.org The formation of 5-phenyl-1H-tetrazole from benzonitrile (B105546) is confirmed by the appearance of an N-H stretching band and the disappearance of the C≡N stretching band. researchgate.net

Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹) for this compound Derivatives

| Compound | N-H Stretch | C=N Stretch | N=N Stretch | C-H Aromatic Stretch | Reference |

| 1-Phenyl-1H-tetrazole | - | 1694 | 1597, 1498 (C=C) | 3126 | rsc.org |

| 5-Phenyl-1H-tetrazole | Present | - | - | 2919 | rsc.org |

| 1-(4-Chlorophenyl)-1H-tetrazole | - | 1661 | 1581, 1485 (C=C) | 3057 | rsc.org |

| 1-Benzyl-5-amino-1H-tetrazole | 3277, 3160 (NH₂) | 1629 | 1390 | 3157, 3065 | academie-sciences.fr |

This table provides a selection of characteristic vibrational frequencies.

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation patterns of this compound derivatives. Under electrospray ionization (ESI), the fragmentation of 5-substituted 1H-tetrazoles is notably different in positive and negative ion modes. In positive ion mode, a characteristic loss of hydrazoic acid (HN₃) is often observed. lifesciencesite.com Conversely, in negative ion mode, the elimination of a nitrogen molecule (N₂) is a common fragmentation pathway. lifesciencesite.com For instance, the fragmentation of 5-vinyl-1H-tetrazole is significantly influenced by collision energy, with higher energies favoring the formation of fragment ions. mdpi.com The protonated molecular ion of 5-vinyl-1H-tetrazole ([M+H]⁺) has been detected at an m/z of 97.05087. mdpi.com

Table 3: Characteristic Mass Spectrometric Fragmentation of this compound Derivatives

| Compound | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion(s) (m/z) | Characteristic Loss | Reference |

| 5-Substituted 1H-Tetrazoles | ESI (+) | [M+H]⁺ | [M+H - HN₃]⁺ | HN₃ | lifesciencesite.com |

| 5-Substituted 1H-Tetrazoles | ESI (-) | [M-H]⁻ | [M-H - N₂]⁻ | N₂ | lifesciencesite.com |

| 5-Vinyl-1H-tetrazole | ESI (+) | 97 | 69, 54 | N₂, HN₃ | mdpi.com |

Fragmentation patterns can be complex and are dependent on the specific compound and experimental conditions.

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. Unsubstituted tetrazoles typically exhibit maximum absorption in the vacuum UV region (below 200 nm). pnrjournal.com However, the introduction of substituents can shift the absorption maxima to more accessible UV regions. pnrjournal.com For example, 5-phenyl-1H-tetrazole displays an absorption maximum around 240 nm. nist.gov In methanol (B129727) solution, various bis-tetrazole derivatives show absorption maxima around 210, 240, and 280 nm. nih.gov

Table 4: UV-Vis Absorption Maxima (λ_max) for this compound Derivatives

| Compound | Solvent | λ_max (nm) | Reference |

| 5-Phenyl-1H-tetrazole | Not specified | ~240 | nist.gov |

| Bis-tetrazole derivatives | Methanol | ~210, ~240, ~280 | nih.gov |

| 5-Aryloxy-(1H)-tetrazoles | Ethanol | 297, 335, 354 | growingscience.com |

The position and intensity of absorption bands are influenced by the solvent and the nature of the substituents.

Mass Spectrometry (MS)

Advanced Crystallographic Studies

Crystallographic studies, particularly single-crystal X-ray diffraction, provide definitive three-dimensional structural information for this compound and its derivatives in the solid state.

Single-crystal X-ray diffraction is an indispensable technique for determining the precise bond lengths, bond angles, and crystal packing of this compound derivatives. These studies have revealed that the tetrazole ring can adopt different tautomeric forms and conformations in the solid state. For example, the crystal structure of 1-benzyl-5-amino-1H-tetrazole has been determined, showing a monoclinic crystal system with the space group P2(1)/c. academie-sciences.fr In a co-crystal of this compound and sodium perchlorate, the hydrogen bonds between adjacent tetrazole rings were found to be strengthened. nii.ac.jp High-pressure X-ray diffraction studies on this compound have shown a crystalline-to-crystalline phase transition occurring above approximately 3 GPa. researchgate.net

Table 5: Selected Crystallographic Data for this compound Derivatives

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |

| 1-Benzyl-5-amino-1H-tetrazole | Monoclinic | P2(1)/c | - | academie-sciences.fr |

| 2-(1H-tetrazol-1-yl)benzoic acid hydrate | Not specified | Not specified | N1-N2: 1.3549(16), N2-N3: 1.2930(16), N3-N4: 1.3582(16) | nih.gov |

| 5-Aryloxy-(1H)-tetrazole | Not specified | Not specified | N1-H1: 0.861, C1-O1: 1.322, O1-C2: 1.399 | growingscience.com |

This table highlights some of the key structural parameters obtained from X-ray diffraction studies.

Structural Analysis of Tetrazole-Based Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. The use of tetrazole-based ligands in MOF synthesis is of significant interest due to the high nitrogen content and versatile coordination modes of the tetrazole ring, which can involve up to four nitrogen atoms. nih.gov This versatility allows for the construction of MOFs with diverse topologies and dimensionalities. nih.gov

For instance, studies on zinc-tetrazole MOFs have shown that the final structure can be controlled by reaction conditions such as pH. nih.govfherreralab.com Under acidic conditions, a noncentrosymmetric 3D MOF, Zn(3-ptz)2, is formed, while alkaline conditions favor the assembly of a 2D MOF, Zn(OH)(3-ptz). nih.govfherreralab.com Similarly, the choice of metal ion can lead to different structures; zinc and cadmium have been shown to form MOFs with four- and six-coordinated metal centers, respectively, leading to different channel structures and stabilities. rsc.orgresearchgate.net

The structural features of these MOFs, such as their porous nature and the chemical environment of the pores, are directly linked to their functional properties, including gas sorption and selectivity. rsc.orgresearchgate.net For example, a zinc-based MOF with a desolvated structure has demonstrated the ability to adsorb gases like N₂, CO₂, and CH₄ with high selectivity for CO₂ over N₂ and CH₄. rsc.orgresearchgate.net

Table 1: Crystallographic Data for Select Tetrazole-Based MOFs

| Compound | Crystal System | Space Group | Reference |

| {[Zn₂(HL)₂]·0.5DMF·H₂O}n | - | - | rsc.orgresearchgate.net |